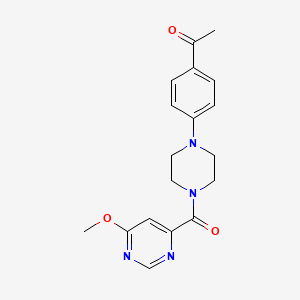

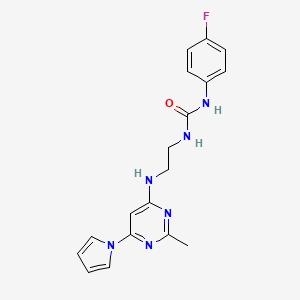

![molecular formula C15H12N2O3 B2446032 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid CAS No. 10066-22-5](/img/structure/B2446032.png)

2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic compound that is a core part of some natural products such as histidine, purine, histamine, and DNA-based structures . It has a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: the construction of a desired benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by an optimized geometrical structure, electronic and vibrational features . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be analyzed using the MEP surface, which is a chemically reactive area appropriate for drug action .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of “2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” are not available in the retrieved papers.Applications De Recherche Scientifique

- Research Findings : A study synthesized 2-phenylbenzimidazoles and evaluated their anticancer activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. Notably, compounds with a methyl group at the 5 (6)-position on the benzimidazole scaffold exhibited significant anticancer effects. Electron-donating groups (such as OH, OMe, –NMe₂, –O–CH₂–C₆H₅) enhanced activity, while electron-withdrawing groups (–NO₂, –CF₃) reduced inhibition .

- Specific Findings : Certain derivatives demonstrated antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli .

- Noteworthy : These compounds exhibited antifungal activity against Candida albicans and Aspergillus niger .

- Results : Derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted phenyl groups showed good to moderate inhibitory actions .

Anticancer Activity

Antibacterial Action

Antifungal Activity

Inhibition of Tuberculosis

Vibrational Spectroscopy and Structure Analysis

Potential Drug Development

Mécanisme D'action

Propriétés

IUPAC Name |

2-(2-phenylbenzimidazol-1-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14(19)10-20-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCBWBIRRVFDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(cyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2445951.png)

![(2R,4S)-4-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2445955.png)

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)